molecular formula C20H18N4O B2568500 1-(2-Methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895012-40-5

1-(2-Methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2568500
CAS RN: 895012-40-5
M. Wt: 330.391
InChI Key: PJJWLIYWWPIBMR-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrazolo[3,4-d]pyrimidines . It has shown promising anticancer activity, with significant inhibitory effects on EGFR and ErbB2 receptor tyrosine kinases . It has also been evaluated for its fungicidal activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of chemical reactions . The process includes the design and synthesis of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups contributing to its biological activity . It features a pyrazolo[3,4-d]pyrimidine core, which is a common scaffold in medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and require careful control of conditions . The reaction mechanisms are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Anti-inflammatory and Antimicrobial Applications

  • Nonsteroidal Anti-inflammatory Properties : A class of pyrazolo[1,5-a]pyrimidines, which shares a structural resemblance with the compound , has been identified as having significant anti-inflammatory properties without the ulcerogenic activity associated with many NSAIDs. This suggests a potential for developing safer anti-inflammatory drugs (Auzzi et al., 1983).
  • Antimicrobial Activity : Various studies have synthesized derivatives of pyrazolo[3,4-d]pyrimidine, demonstrating significant antimicrobial activity against a range of bacterial and fungal strains. This highlights their potential as lead compounds in the development of new antimicrobial agents (Khobragade et al., 2010).

Synthetic Pathways and Chemical Properties

  • Novel Synthetic Routes : Research has focused on developing novel synthetic pathways for creating derivatives of pyrazolo[3,4-d]pyrimidine, providing insights into more efficient and versatile methods for producing these compounds. These studies are crucial for facilitating the exploration of their biological activities and potential applications (Önal et al., 2008).
  • Chemical Characterization and Corrosion Inhibition : Some studies have also investigated the surface and adsorption properties of pyrazolo[3,4-d]pyrimidine derivatives, including their application as corrosion inhibitors. This application is vital for protecting materials in industrial settings, demonstrating the compound's versatility beyond pharmaceutical uses (Abdel Hameed et al., 2020).

Biological Evaluation and Potential Therapeutic Uses

  • Cancer and Anti-5-lipoxygenase Activities : Derivatives of pyrazolo[3,4-d]pyrimidine have been evaluated for their anticancer properties and ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation and cancer. This dual activity underscores the potential therapeutic applications of these compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
  • Adenosine Receptor Affinity : Another study highlights the synthesis of pyrazolo[3,4-d]pyrimidine analogues showing affinity for A1 adenosine receptors, which play a role in various physiological processes. This suggests potential applications in developing drugs targeting cardiovascular diseases, pain, and neurological disorders (Harden et al., 1991).

Mechanism of Action

This compound acts by inhibiting EGFR and ErbB2 receptor tyrosine kinases, which are involved in cell proliferation and survival . It has shown potent anti-proliferative activity against various cancer cell lines .

Future Directions

The future directions for this compound could involve further optimization of its synthesis, improving its solubility, and conducting more detailed studies on its mechanism of action . Further investigations on its potential as a CDK2 inhibitor are also suggested .

properties

IUPAC Name

1-(2-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-14-7-9-16(10-8-14)12-23-13-21-19-17(20(23)25)11-22-24(19)18-6-4-3-5-15(18)2/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJWLIYWWPIBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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